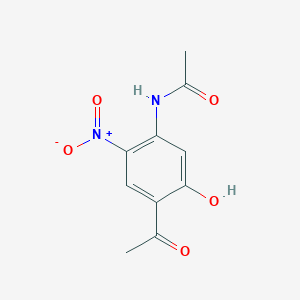

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-5(13)7-3-9(12(16)17)8(4-10(7)15)11-6(2)14/h3-4,15H,1-2H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTSKMDGAXLZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)NC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597680 | |

| Record name | N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6607-96-1 | |

| Record name | N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide, a distinct nitroaromatic compound. The document is structured to furnish researchers, scientists, and professionals in drug development with a consolidated resource, detailing its chemical identity, a validated synthesis protocol, and available characterization data. While this guide presents the currently available information, it also highlights areas where data is not yet publicly accessible, thereby identifying opportunities for future research. The synthesis section offers a step-by-step methodology, elucidating the chemical transformations and purification strategies. The guide concludes with a summary of the existing knowledge and points toward the potential for further investigation into the physicochemical and biological properties of this compound.

Introduction and Chemical Identity

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide is a substituted acetamide derivative characterized by the presence of acetyl, hydroxyl, and nitro functional groups on the phenyl ring. Its chemical structure suggests potential for diverse chemical reactivity and biological activity, making it a molecule of interest for synthetic chemists and pharmacologists. The strategic placement of an acetyl group in addition to the acetamido moiety distinguishes it from more commonly studied nitrated hydroxyphenyl acetamides.

This guide aims to provide a detailed account of the foundational chemistry of this compound, with a focus on its synthesis and characterization. The information presented herein is intended to serve as a reliable starting point for researchers engaging with this molecule.

Physicochemical Properties

A comprehensive experimental characterization of the physicochemical properties of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide is not extensively available in the public domain. However, based on its chemical identity and data from commercial suppliers, the following information has been established:

| Property | Value | Source |

| CAS Number | 6607-96-1 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₅ | [1] |

| Molecular Weight | 238.1968 g/mol | [1] |

| Appearance | Yellow solid | |

| Purity | ≥95% | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Expert Insight: The lack of extensive public data on properties such as melting point and solubility suggests that this compound may be a relatively novel or niche research chemical. The yellow color is characteristic of many nitrated aromatic compounds.

Synthesis Protocol

A detailed, step-by-step synthesis protocol for N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide has been described. The synthesis involves the nitration of a substituted hydroxyphenyl acetamide precursor.

Reaction Scheme

Caption: Synthetic pathway for N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide.

Experimental Procedure

The following protocol is adapted from a documented synthesis:

-

Reaction Setup: In a suitable reaction vessel, a mixture of N-(4-acetyl-3-hydroxyphenyl)acetamide (9.66 g, 50 mmol) and acetic anhydride (14.2 ml, 15.3 g, 150 mmol) in dichloromethane (150 ml) is prepared.

-

Causality: Acetic anhydride is used in excess to ensure complete reaction and may also act as a water scavenger. Dichloromethane is an appropriate inert solvent for this reaction.

-

-

Nitration: The mixture is cooled to 5°C using an ice bath. Nitric acid (90%, d 1.49, 4.70 ml, 7.00 g, 100 mmol) is added dropwise to the cooled solution.

-

Causality: The dropwise addition of nitric acid at a low temperature is a critical safety measure to control the exothermic nitration reaction and to minimize the formation of byproducts.

-

-

Reaction Progression: The reaction mixture is stirred at room temperature for 1 hour to ensure the reaction proceeds to completion.

-

Workup: The reaction mixture is poured into water (150 ml) and extracted with dichloromethane (3 x 150 ml). The combined organic fractions are dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is removed under reduced pressure.

-

Causality: The aqueous workup quenches the reaction and removes water-soluble impurities. Extraction with dichloromethane isolates the product from the aqueous phase. Drying with sodium sulfate removes residual water from the organic phase.

-

-

Purification: The crude residue is purified by repeated flash column chromatography on silica gel. The elution is performed with a solvent system of hexane/30% ethyl acetate followed by hexane/50% ethyl acetate.

-

Causality: Flash column chromatography is a standard and effective technique for separating isomers and other impurities from the desired product. The gradient elution allows for the separation of compounds with different polarities.

-

-

Product Isolation: The first isomer to elute is N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide as a yellow solid. The reported yield is 3.87 g (33%).

Analytical Characterization

¹H NMR Spectroscopy

The structure of the synthesized N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide can be confirmed by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

-

¹H NMR (CDCl₃): δ 12.83 (1H, s), 10.78 (1H, br s), 8.78 (1H, s), 8.43 (1H, s), 2.68 (3H, s), 2.32 (3H, s).

Interpretation of the ¹H NMR Spectrum:

-

δ 12.83 (1H, s): This downfield singlet is characteristic of the phenolic hydroxyl proton, which is likely involved in strong intramolecular hydrogen bonding with the adjacent nitro group, causing a significant deshielding effect.

-

δ 10.78 (1H, br s): This broad singlet corresponds to the amide (N-H) proton.

-

δ 8.78 (1H, s) and 8.43 (1H, s): These singlets in the aromatic region are assigned to the two aromatic protons on the phenyl ring. Their singlet nature indicates they are not coupled to each other, which is consistent with their relative positions on the substituted ring.

-

δ 2.68 (3H, s): This singlet corresponds to the three protons of one of the acetyl methyl groups.

-

δ 2.32 (3H, s): This singlet is assigned to the three protons of the other acetyl methyl group.

Other Analytical Data

As of the date of this publication, detailed public data for other analytical techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry for N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide are not available.

Expert Insight: For a comprehensive characterization, it would be imperative to obtain IR data to confirm the presence of key functional groups (C=O, N-H, O-H, NO₂) and high-resolution mass spectrometry data to confirm the exact mass and molecular formula.

Biological Activity and Potential Applications

There is currently no specific information in the scientific literature regarding the biological activity or potential applications of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide.

Inferences from Structurally Related Compounds

While direct evidence is lacking, the biological activities of structurally similar nitroaromatic compounds can provide a basis for hypothesizing potential areas of investigation for N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide.

-

Nitrated Derivatives of Paracetamol: Research on nitrated metabolites of N-(4-hydroxyphenyl)acetamide (paracetamol) suggests that the introduction of a nitro group can influence the compound's pharmacology and toxicology.[2][3]

-

General Bioactivity of Nitrated Phenols: Nitrated phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. The specific substitution pattern on the aromatic ring is a key determinant of these activities.

Expert Insight: The presence of multiple functional groups capable of hydrogen bonding and acting as potential pharmacophores suggests that N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide could be a candidate for screening in various biological assays. Its structural similarity to known bioactive molecules warrants further investigation into its potential pharmacological effects.

Caption: Hypothetical areas of future research for the title compound.

Conclusion and Future Directions

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide is a specifically substituted nitroaromatic compound for which a reliable synthesis protocol and initial ¹H NMR characterization data are available. This technical guide has consolidated this core information to provide a foundational resource for researchers.

However, there are significant knowledge gaps concerning its detailed physicochemical properties, comprehensive analytical characterization, and, most notably, its biological activity and potential applications. The lack of this information presents a clear opportunity for further scientific inquiry.

Future research should prioritize:

-

A thorough experimental determination of its physicochemical properties, including melting point, solubility in various solvents, and pKa values.

-

Comprehensive spectroscopic analysis, including IR, ¹³C NMR, and high-resolution mass spectrometry, to create a complete and publicly available dataset for this compound.

-

Screening for a wide range of biological activities, guided by the known properties of structurally related nitrated phenols and acetamides.

By addressing these areas, the scientific community can build a more complete understanding of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide and unlock its potential in various fields of chemical and biological research.

References

-

Hines III, J. E., Deere, C. J., Agu, O. A., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]

-

Matsuno, T., Matsukawa, T., Sakuma, Y., & Kunieda, T. (1989). Reaction of N-acetyl-p-benzoquinone imine with nitrite. A new reaction of N-acetyl-p-benzoquinone imine. Chemical & Pharmaceutical Bulletin, 37(5), 1422-1423. [Link]

Sources

Technical Monograph: N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

[1][2]

Executive Summary

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (CAS 6607-96-1 ) is a highly functionalized aromatic building block characterized by a tetra-substituted benzene core.[1][2][3] It serves as a critical intermediate in the synthesis of benzopyran-based cysteinyl leukotriene receptor antagonists , a class of therapeutics used in the management of asthma and allergic rhinitis.[2]

This compound is distinguished by its specific substitution pattern—containing acetamido, nitro, acetyl, and hydroxyl groups—which uniquely positions it for Kostanecki-Robinson type cyclizations to form polysubstituted chromones (4-oxo-4H-1-benzopyrans).[1][2] Its synthesis requires precise regiochemical control during electrophilic aromatic substitution to distinguish between potential isomers.[1]

Chemical Identity & Physicochemical Properties[2][4][5][6][7][8][9][10]

| Property | Specification |

| Chemical Name | N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide |

| CAS Number | 6607-96-1 |

| Synonyms | 4'-Acetyl-5'-hydroxy-2'-nitroacetanilide; 1-Acetamido-4-acetyl-5-hydroxy-2-nitrobenzene |

| Molecular Formula | C₁₀H₁₀N₂O₅ |

| Molecular Weight | 238.19 g/mol |

| Appearance | Yellow Solid |

| Solubility | Soluble in DMSO, Dichloromethane, Ethyl Acetate |

| Melting Point | Distinct from its 3-hydroxy isomer (Experimental verification required for specific batch) |

| Key Functional Groups | Acetamide (Amine protection), Nitro (Latent amine), Acetyl/Hydroxy (Chromone precursors) |

Synthesis & Production Protocol

The synthesis of CAS 6607-96-1 involves the regioselective nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide .[1][2][4] This reaction is sensitive to temperature and stoichiometry, often yielding a mixture of isomers that must be separated chromatographically.[2]

Reaction Scheme (DOT Visualization)[2]

The following diagram illustrates the synthetic pathway and the critical separation of the desired regioisomer.

Figure 1: Synthetic workflow for the production of CAS 6607-96-1 via regioselective nitration.

Detailed Methodology

Based on protocols optimized for benzopyran derivatives (e.g., US Patent 5,206,240).[2]

-

Preparation: Charge a reaction vessel with N-(4-acetyl-3-hydroxyphenyl)acetamide (1.0 equiv) and Dichloromethane (DCM) (15 vol).

-

Activation: Add Acetic Anhydride (3.0 equiv) to the suspension.

-

Nitration (Critical Step):

-

Cool the mixture to 5°C .

-

Add Nitric Acid (90%, d=1.49) (2.0 equiv) dropwise, maintaining internal temperature <10°C to prevent over-nitration or oxidation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 1 hour.

-

Workup:

-

Purification:

Analytical Validation (NMR)

The identity of the product is confirmed by proton NMR, specifically looking for the para-relationship of the aromatic protons (singlets) if the substitution pattern allows, or distinct shifts due to the nitro group.[2]

-

H NMR (CDCl

-

Interpretation: The highly deshielded phenolic proton (

12.[2]83) indicates strong intramolecular hydrogen bonding, typical of o-hydroxyacetophenones.[2] The two aromatic singlets (

Reactivity & Applications in Drug Design[1][2]

The core value of CAS 6607-96-1 lies in its "ortho-hydroxy ketone" motif (

Mechanism of Chromone Formation

In the context of leukotriene antagonist synthesis (e.g., analogues of Pranlukast), this intermediate undergoes a cyclization reaction.[2] The nitro group at position 2 and the acetamido group at position 1 provide handles for further functionalization (e.g., reduction to amines for amide coupling) on the resulting chromone ring.[2]

Figure 2: Strategic application of CAS 6607-96-1 in the synthesis of benzopyran pharmacophores.

Structural Logic[1][2]

-

Regiochemistry: The 4-acetyl and 5-hydroxy groups cyclize to form the pyranone ring.[1][2]

-

Substituent Mapping:

-

Utility: This yields a 6,7-disubstituted chromone, a privileged scaffold in medicinal chemistry, often difficult to access via direct nitration of the chromone itself due to electronic deactivation.[2]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

-

Handling: Manipulate within a certified chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly sealed to prevent hydrolysis of the acetamide or oxidation of the phenol.

-

Stability: Stable under normal conditions, but avoid exposure to strong bases which can deprotonate the phenol and induce degradation.[2]

References

-

US Patent 5,206,240 . Benzopyran derivatives and their use as leukotriene antagonists. Fisons plc.[1][2] (Describes the synthesis and NMR characterization of N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide).

-

ChemicalBook . N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide Product Page. (Provides CAS confirmation and synthesis snippets).

-

CymitQuimica . Catalog Entry for CAS 6607-96-1. (Verifies commercial availability and specifications).

Sources

- 1. 104-04-1|N-(4-Nitrophenyl)acetamide|BLD Pharm [bldpharm.com]

- 2. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetaMide | CymitQuimica [cymitquimica.com]

- 4. N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetaMide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide and its Core Chemical Scaffold

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Sparsely Documented Compound

This technical guide addresses the chemical entity N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (CAS 6607-96-1). It is crucial to establish at the outset that while this compound is commercially available and its identity is confirmed, the body of peer-reviewed scientific literature detailing its synthesis, properties, and biological activity is exceptionally limited. In contrast, its core structural analog, N-(4-hydroxy-2-nitrophenyl)acetamide , is significantly better characterized.

Therefore, this guide adopts a dual-pronged approach. It will first present the confirmed, albeit sparse, data for the title compound. Subsequently, it will provide a comprehensive overview of the parent compound, N-(4-hydroxy-2-nitrophenyl)acetamide, to offer a scientifically grounded frame of reference. This contextual analysis will enable researchers to better understand the potential characteristics and behaviors of the title compound.

Part 1: The Title Compound: N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Chemical Identity and Nomenclature

The formal IUPAC name for the compound with CAS number 6607-96-1 is N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide .[1][2][3] This nomenclature clearly defines the substituent groups on the phenyl ring: an acetamido group at position 1, a nitro group at position 2, a hydroxy group at position 5, and an additional acetyl group at position 4.

Physicochemical Properties

Quantitative experimental data for this specific compound is not widely available in public scientific databases. The primary source of its physicochemical properties comes from supplier data.

| Property | Value | Source |

| CAS Number | 6607-96-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₅ | [3] |

| Molecular Weight | 238.197 g/mol | [3] |

| Purity | Typically ≥95% | [3] |

Further experimental data such as melting point, solubility, and spectral analyses (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) are not readily found in published literature and would require experimental determination.

Synthesis and Potential Applications

Detailed, peer-reviewed synthesis protocols for N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide are not currently available. Its existence as a commercially available compound suggests that a synthetic route has been established, likely for its use as a chemical intermediate or as part of a compound library for screening purposes.

The presence of multiple functional groups, including a nitro group, a phenol, and two acetyl groups, suggests potential applications as:

-

A building block in organic synthesis.

-

A candidate molecule in high-throughput screening for biological activity, given its structural relation to other pharmacologically relevant acetanilides.

Part 2: The Core Scaffold: A Deep Dive into N-(4-hydroxy-2-nitrophenyl)acetamide

To provide a robust scientific context, this section details the properties and synthesis of the closely related and well-documented parent compound, N-(4-hydroxy-2-nitrophenyl)acetamide .

Chemical Identity and Nomenclature

The IUPAC name for this core scaffold is N-(4-hydroxy-2-nitrophenyl)acetamide . It is an isomer of nitrated acetaminophen and has been studied in the context of the biotransformation of N-(4-hydroxyphenyl)acetamide (acetaminophen or paracetamol).[4][5]

Physicochemical and Structural Properties

This compound has been subject to detailed crystallographic and physicochemical analysis.

| Property | Value | Source |

| CAS Number | 7403-75-0 | [6] |

| Molecular Formula | C₈H₈N₂O₄ | [4][5][6] |

| Molecular Weight | 196.16 g/mol | [4][6] |

| Appearance | Yellow precipitate | [5] |

| Molecular Structure | The molecule is nearly planar. The NH group of the acetamido moiety forms an intramolecular hydrogen bond with an oxygen atom of the adjacent nitro group. The hydroxyl group participates in intermolecular hydrogen bonding. | [4] |

Synthesis Protocol

The synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide is well-documented and is achieved through the acetylation of 4-hydroxy-2-nitroaniline.[5]

Materials:

-

4-hydroxy-2-nitroaniline

-

Hydrochloric acid (HCl)

-

Acetic anhydride

-

Sodium bicarbonate

-

Acetonitrile

-

Water

-

Ice bath

-

Filtration apparatus

Step-by-Step Methodology:

-

Salt Formation: Prepare the hydrochloride salt of 4-hydroxy-2-nitroaniline (e.g., 3.08 g, 20 mmol) by adding a slight molar excess of HCl (26 mmol).

-

Dissolution: Dissolve the hydrochloride salt in a mixture of acetonitrile and water (e.g., 1:4 v/v, 125 ml).

-

Cooling: Cool the solution in an ice bath to lower the temperature.

-

Acetylation: Add acetic anhydride (e.g., 2.43 ml, 24 mmol) to the cooled solution.

-

Neutralization: Carefully add sodium bicarbonate (e.g., 3.36–5.04 g, 40–60 mmol) to the mixture while stirring. Maintain the pH of the final reaction mixture between 5.5 and 6.5.[5]

-

Precipitation and Isolation: A yellow precipitate of N-(4-hydroxy-2-nitrophenyl)acetamide will form. Isolate the solid product by filtration.

-

Purification: Purify the crude product by recrystallization, for instance, from an aqueous solution.[5]

Relevance in Drug Development

N-(4-hydroxy-2-nitrophenyl)acetamide is of significant interest in pharmacology and toxicology as a potential metabolite of acetaminophen (paracetamol).[5] The oxidative biotransformation of acetaminophen, particularly under conditions of oxidative stress, can lead to the formation of nitrated derivatives. Understanding the formation, properties, and biological activities of these metabolites is crucial for a complete picture of acetaminophen's pharmacology and toxicology.[4]

Part 3: Bridging the Knowledge Gap and Future Directions

The study of N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide is currently in its nascent stages. The additional acetyl group at position 4, compared to its more studied counterpart, will undoubtedly influence its physicochemical properties, such as:

-

Solubility: The added acetyl group may alter the compound's polarity and hydrogen bonding capabilities, thereby affecting its solubility in various solvents.

-

Reactivity: The electronic and steric effects of the second acetyl group could influence the reactivity of the other functional groups on the phenyl ring.

-

Biological Activity: Any interaction with biological targets would be modulated by the presence of the additional acetyl group, potentially leading to a different pharmacological or toxicological profile compared to the mono-acetylated parent compound.

For researchers and drug development professionals, N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide represents an opportunity for foundational research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthetic protocol, along with comprehensive spectral and physical characterization.

-

Comparative Biological Evaluation: A direct comparison of the biological activity (e.g., cytotoxicity, antioxidant potential, enzyme inhibition) of the di-acetylated compound with the mono-acetylated N-(4-hydroxy-2-nitrophenyl)acetamide and acetaminophen itself.

-

Metabolic Stability: Investigating the metabolic fate of this compound in relevant in vitro and in vivo systems.

References

-

Hines III, J. E., Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]

-

Hines III, J. E., Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 3), 249–252. [Link]

-

BuyersGuideChem. (n.d.). N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide | 6607-96-1. Retrieved January 30, 2026, from [Link]

-

BuyersGuideChem. (n.d.). Supplier CAS No 6607-96-1. Retrieved January 30, 2026, from [Link]

-

LookChem. (n.d.). N-(2-Hydroxy-5-nitrophenyl)acetamide. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). N-(4-hydroxy-2-nitrophenyl)acetamide. Retrieved January 30, 2026, from [Link]

Sources

- 1. Supplier CAS No 6607-96-1 - BuyersGuideChem [buyersguidechem.com]

- 2. N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide | 6607-96-1 - BuyersGuideChem [buyersguidechem.com]

- 3. N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetaMide | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(4-hydroxy-2-nitrophenyl)acetamide | C8H8N2O4 | CID 4024832 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide: Elucidating Molecular Structure

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectral characterization of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide. In the absence of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers synthesizing or working with this compound to anticipate, understand, and verify its structural features.

Molecular Structure and the Imperative of Spectroscopic Verification

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide possesses a multi-functionalized aromatic core, making it a molecule of interest in medicinal chemistry and materials science. Its chemical identity and purity are unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a detailed molecular portrait.

Molecular Formula: C₁₀H₁₀N₂O₅ Molecular Weight: 238.19 g/mol

Synthesis Pathway and Experimental Protocol

The synthesis of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide can be approached through the acetylation of a suitable precursor. A plausible synthetic route is adapted from the established synthesis of similar compounds, such as N-(4-hydroxy-2-nitrophenyl)acetamide.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol:

-

Synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide:

-

Dissolve 4-amino-2-nitrophenol in a suitable solvent such as glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring, maintaining the temperature below 25°C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure N-(4-hydroxy-2-nitrophenyl)acetamide.

-

-

Friedel-Crafts Acylation:

-

Suspend the synthesized N-(4-hydroxy-2-nitrophenyl)acetamide in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Add anhydrous aluminum chloride (AlCl₃) portion-wise at 0°C.

-

Slowly add acetyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the acetamido group, the acetyl group, and the hydroxyl and amide protons. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of substituent effects on the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic H (H-3) | ~ 8.2 - 8.4 | Singlet | Downfield shift due to ortho nitro group. |

| Aromatic H (H-6) | ~ 7.0 - 7.2 | Singlet | Shielded by the hydroxyl group. |

| Acetamido N-H | ~ 9.5 - 10.5 | Broad Singlet | Exchangeable with D₂O. |

| Hydroxyl O-H | ~ 10.0 - 11.0 | Broad Singlet | Exchangeable with D₂O. |

| Acetyl CH₃ | ~ 2.6 - 2.8 | Singlet | |

| Acetamido CH₃ | ~ 2.1 - 2.3 | Singlet |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl C=O | ~ 195 - 200 |

| Acetamido C=O | ~ 168 - 172 |

| Aromatic C-OH (C-5) | ~ 155 - 160 |

| Aromatic C-NO₂ (C-2) | ~ 140 - 145 |

| Aromatic C-NH (C-1) | ~ 135 - 140 |

| Aromatic C-H (C-6) | ~ 120 - 125 |

| Aromatic C-H (C-3) | ~ 115 - 120 |

| Aromatic C-C=O (C-4) | ~ 110 - 115 |

| Acetyl CH₃ | ~ 28 - 32 |

| Acetamido CH₃ | ~ 23 - 27 |

NMR Analysis Workflow

Caption: The process of acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization)

-

Molecular Ion (M⁺): m/z = 238. This peak corresponds to the intact molecule.

-

Major Fragmentation Pathways:

-

Loss of an acetyl group (-CH₃CO): m/z = 195

-

Loss of a nitro group (-NO₂): m/z = 192

-

Loss of the acetamido group (-NHCOCH₃): m/z = 179

-

Cleavage of the C-N amide bond.

-

Mass Spectrometry Workflow and Fragmentation

Caption: The workflow for mass spectrometry analysis.

Conclusion

The predicted spectral data presented in this guide provides a comprehensive and scientifically grounded framework for the characterization of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide. While these predictions are based on sound spectroscopic principles and data from analogous compounds, experimental verification is paramount. Researchers are encouraged to use this guide as a reference for interpreting their own experimentally obtained NMR, IR, and MS data to confirm the synthesis and purity of this compound.

References

-

National Institute of Standards and Technology (NIST). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4024832, N-(4-hydroxy-2-nitrophenyl)acetamide. [Link]

-

Hines, W. et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]

-

Hines, W. et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. [Link]

-

Smajlagić, A. et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

The Strategic Utility of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide as a Pivotal Chemical Intermediate

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide, a polysubstituted aromatic compound, represents a key building block whose utility is underscored by its unique arrangement of functional groups. This guide provides an in-depth exploration of its synthesis, properties, and applications, offering field-proven insights for its effective utilization in research and development.

Introduction: A Molecule of Strategic Importance

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (CAS No. 6607-96-1) is a yellow solid whose value as a chemical intermediate lies in the orthogonal reactivity of its functional groups. The presence of an acetamido, a hydroxyl, an acetyl, and a nitro group on the benzene ring allows for a diverse range of chemical transformations, making it a versatile precursor in multi-step syntheses. The electron-withdrawing nature of the nitro and acetyl groups significantly influences the reactivity of the aromatic ring, while the hydroxyl and acetamido moieties offer sites for further functionalization.

Table 1: Physicochemical Properties of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

| Property | Value | Source |

| CAS Number | 6607-96-1 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O₅ | [1] |

| Molecular Weight | 238.20 g/mol | [1] |

| Appearance | Yellow solid | [3] |

| Purity | Typically ≥95% | [1] |

Synthesis of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The overall synthetic strategy involves the formation of an acetanilide, followed by a Fries rearrangement to introduce the acetyl group, and finally, a regioselective nitration.

Synthesis of the Precursor: N-(3-Hydroxyphenyl)acetamide

The journey begins with the acetylation of 3-aminophenol. This reaction protects the amino group as an acetamide, which is a crucial step to modulate its reactivity and directing effect in subsequent electrophilic aromatic substitution reactions.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 3-aminophenol in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring. An exothermic reaction will occur.

-

Heat the reaction mixture under reflux for a sufficient duration to ensure complete acetylation.

-

After cooling, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield N-(3-hydroxyphenyl)acetamide.

The Fries Rearrangement: Strategic Introduction of the Acetyl Group

The Fries rearrangement is a powerful method for converting phenolic esters to hydroxyaryl ketones.[4][5] In this synthesis, N-(3-hydroxyphenyl)acetamide is first O-acetylated, and then the resulting ester undergoes an intramolecular rearrangement to introduce an acetyl group onto the aromatic ring, ortho to the hydroxyl group. This rearrangement is typically catalyzed by a Lewis acid, such as aluminum chloride.[4][6]

Experimental Protocol:

-

Suspend N-(3-hydroxyphenyl)acetamide in a suitable solvent and add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at a low temperature.

-

Slowly add acetyl chloride to the mixture to form the O-acetylated intermediate.

-

Gradually heat the reaction mixture to induce the Fries rearrangement. The temperature is a critical parameter to control the ortho- and para-selectivity of the rearrangement.

-

After the reaction is complete, quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

-

Extract the product with a suitable organic solvent.

-

Purify the product by chromatography to isolate N-(4-acetyl-3-hydroxyphenyl)acetamide.

Regioselective Nitration: The Final Step

The final step is the nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide. The existing substituents on the aromatic ring direct the incoming nitro group to the desired position. The acetamido and hydroxyl groups are ortho-, para-directing, while the acetyl group is meta-directing. The interplay of these directing effects, along with steric hindrance, favors the introduction of the nitro group at the 2-position.

Experimental Protocol: [3]

-

Dissolve N-(4-acetyl-3-hydroxyphenyl)acetamide (9.66 g, 50 mmol) and acetic anhydride (14.2 ml, 150 mmol) in dichloromethane (150 ml) in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the mixture to 5°C in an ice bath.

-

Slowly add nitric acid (90%, 4.70 ml) dropwise to the cooled solution.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture into water (150 ml) and perform a liquid-liquid extraction with dichloromethane (3 x 150 ml).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to yield N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide as a yellow solid (3.87 g, 33% yield).[3]

Diagram 1: Synthetic Pathway to N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Caption: A three-step synthesis of the target intermediate.

Characterization: Spectroscopic Analysis

Confirmation of the structure of N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide is achieved through standard spectroscopic techniques.

¹H NMR Data (CDCl₃): [3]

-

δ 12.83 (1H, s, Ar-OH)

-

δ 10.78 (1H, br s, NH)

-

δ 8.78 (1H, s, Ar-H)

-

δ 8.43 (1H, s, Ar-H)

-

δ 2.68 (3H, s, COCH₃)

-

δ 2.32 (3H, s, NHCOCH₃)

The downfield shift of the hydroxyl proton (12.83 ppm) is indicative of strong intramolecular hydrogen bonding with the adjacent acetyl group.

Reactivity and Applications in Drug Development

The strategic arrangement of functional groups in N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide makes it a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds that are often the core of pharmacologically active agents.

Diagram 2: Key Reactive Sites and Potential Transformations

Caption: Potential sites for chemical modification.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be used to construct a variety of heterocyclic rings, such as benzimidazoles, quinoxalines, or benzodiazepines. This transformation opens up a vast chemical space for the synthesis of potential drug candidates.

-

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-acylation to introduce further diversity into the molecule.

-

Condensation Reactions of the Acetyl Group: The acetyl group can participate in condensation reactions, for example, with hydrazines to form pyrazole rings.

-

Hydrolysis of the Acetamido Group: Under appropriate conditions, the acetamido group can be hydrolyzed back to an amine, providing another point for modification.

The strategic sequence of these transformations allows for the efficient synthesis of complex target molecules, making N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide a valuable tool in the drug discovery process.

Safety and Handling

As with all nitrated aromatic compounds, N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

Conclusion

N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide is a chemical intermediate of significant strategic value. Its synthesis, while requiring careful control, is achievable through established organic transformations. The unique combination and arrangement of its functional groups provide a versatile platform for the synthesis of a wide range of more complex molecules, particularly those of interest in medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist looking to leverage its potential in their synthetic endeavors.

References

-

fries rearrangement of some nitrophenolic esters in the absence of solvent. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- Blatt, A. H. (1942). The Fries Reaction. Organic Reactions, 1(11), 342-369.

-

4-Acetamido-3-nitro-phenyl acetate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1633. [Link]

-

4-Acetamido-3-nitrophenyl acetate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1633. [Link]

-

A New Pd-Based Catalytic System for the Reductive Carbonylation of Nitrobenzene to Form N-(4-hydroxyphenyl)acetamide Selectively in One Pot. (2023). Molecules, 28(22), 7689. [Link]

-

Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. (2023). Reaction Chemistry & Engineering. [Link]

-

4-Acetamido-3-nitrophenyl acetate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022). IUCrData, 7(3), x220201. [Link]

-

Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. (2025). Organic Process Research & Development. [Link]

-

N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022). IUCrData, 7(3), x220201. [Link]

-

N-(4-hydroxy-2-nitrophenyl)acetamide. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

General procedure for the acylation of 4-nitrophenol. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3? (2023). Quora. Retrieved January 30, 2026, from [Link]

-

Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. (2020). Pakistan Journal of Pharmaceutical Sciences, 33(4), 1451-1458. [Link]

-

Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

-

What are the precursors for the synthesis of 2 - Nitroaniline? (2025). HOPEMAX. Retrieved January 30, 2026, from [Link]

-

N-(4-Acetyl-3-hydroxy-2-nitrophenyl)acetamide. (n.d.). BuyersGuideChem. Retrieved January 30, 2026, from [Link]

-

N-(2-Hydroxy-4-nitrophenyl)acetamide. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Acetamide, N-(4-ethoxy-2-nitrophenyl)-. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

Sources

- 1. N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetaMide | CymitQuimica [cymitquimica.com]

- 2. N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetaMide | 6607-96-1 [amp.chemicalbook.com]

- 3. N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetaMide synthesis - chemicalbook [chemicalbook.com]

- 4. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Synthesis of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Executive Summary

This protocol details the regioselective synthesis of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (CAS: 6607-96-1), a highly functionalized aromatic intermediate often utilized in the development of leukotriene antagonists and oxidative metabolite studies of acetanilides.

The synthesis hinges on the controlled nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide using an in situ generated acetyl nitrate species. This method offers superior regiocontrol compared to mixed-acid nitrations, though it requires strict thermal management to mitigate safety risks and minimize the formation of the competitive 6-nitro isomer.

Key Chemical Transformations

-

Precursor Assembly: Selective N-acetylation of 4-amino-2-hydroxyacetophenone.

-

Electrophilic Aromatic Substitution: Nitration at the sterically congested C2 position (ortho to both amine and hydroxyl groups).

-

Isomer Resolution: Chromatographic separation of the target 2-nitro isomer from the 6-nitro byproduct.

Retrosynthetic Analysis & Mechanism

The target molecule is a tetra-substituted benzene. The retrosynthetic disconnection reveals N-(4-acetyl-3-hydroxyphenyl)acetamide as the logical progenitor.

Mechanistic Pathway

The reaction utilizes acetyl nitrate (

-

Directing Effects:

-

-NHAc (Acetamido): Strong ortho/para director.

-

-OH (Hydroxy): Strong ortho/para director.

-

-COCH3 (Acetyl): Meta director (deactivating).

-

-

Regioselectivity: The C2 position is electronically activated by both the -NHAc and -OH groups (synergistic activation), despite significant steric hindrance. The C6 position is also activated (ortho to -NHAc, para to -OH). The protocol below favors the isolation of the C2-nitro isomer.

Figure 1: Retrosynthetic pathway illustrating the disconnection to the commercially available amino-acetophenone.

Experimental Protocol

Materials & Reagents[1][2][3][4]

| Reagent | Purity/Grade | Role | Hazard Note |

| N-(4-acetyl-3-hydroxyphenyl)acetamide | >98% | Substrate | Irritant |

| Nitric Acid (HNO₃) | 90% (Fuming) | Reagent | Oxidizer, Corrosive |

| Acetic Anhydride (Ac₂O) | Reagent Grade | Reagent | Lachrymator, Flammable |

| Dichloromethane (DCM) | Anhydrous | Solvent | Volatile, Carcinogen susp. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent | Irritant |

Step-by-Step Methodology

Step 1: Preparation of Nitrating Mixture (In Situ)

-

Context: Acetyl nitrate is unstable and explosive if isolated. It must be generated in situ at low temperatures.

-

Procedure:

-

Charge a flame-dried 500 mL 3-neck round-bottom flask with N-(4-acetyl-3-hydroxyphenyl)acetamide (9.66 g, 50 mmol).

-

Add Dichloromethane (DCM) (150 mL) and Acetic Anhydride (14.2 mL, 150 mmol).

-

Cool the suspension to 0–5°C using an ice/salt bath. Stir vigorously under nitrogen atmosphere.

-

Step 2: Controlled Nitration

-

Critical Parameter: Temperature must not exceed 10°C during addition to prevent runaway oxidation or over-nitration.

-

Procedure:

-

Load Nitric Acid (90%) (4.70 mL, 100 mmol) into a pressure-equalizing addition funnel.

-

Add the nitric acid dropwise over 30 minutes, maintaining the internal temperature below 5°C.

-

Observation: The mixture may darken or become homogeneous as the reaction proceeds.

-

After addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C) .

-

Stir for 1 hour . Monitor reaction progress via TLC (50% Ethyl Acetate in Hexane). Look for the consumption of the starting material (Rf ~0.4) and the appearance of two yellow product spots.

-

Step 3: Workup and Quenching

-

Procedure:

-

Pour the reaction mixture carefully into 150 mL of ice-cold water to quench excess acetyl nitrate.

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (3 × 150 mL).

-

Combine the organic phases and dry over anhydrous Sodium Sulfate (Na₂SO₄) .

-

Filter and concentrate under reduced pressure (rotary evaporator, bath temp < 40°C) to yield the crude yellow solid.

-

Step 4: Purification (Isomer Resolution)

-

Context: The reaction produces regiochemical isomers. The target 2-nitro isomer typically elutes before the 6-nitro isomer due to intramolecular hydrogen bonding (NH...O-NO2) reducing its polarity.

-

Procedure:

-

Prepare a silica gel flash column.[1]

-

Eluent A: Hexane / 30% Ethyl Acetate.[1]

-

Eluent B: Hexane / 50% Ethyl Acetate.[1]

-

Load the crude residue dissolved in a minimum amount of DCM/Hexane.

-

Elute initially with Eluent A. Collect the first major yellow fraction .

-

Evaporate solvents to obtain N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide as a bright yellow solid.

-

Typical Yield: 30–35% (approx. 3.8 – 4.0 g).

Characterization Data

Confirm the identity of the product using Proton NMR. The key diagnostic peaks are the two singlet aromatic protons, indicating a para-relationship or isolated positions on the ring.

| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 12.83 | Singlet | 1H | -OH (Chelated) |

| ¹H | 10.78 | Broad Singlet | 1H | -NHAc (Amide) |

| ¹H | 8.78 | Singlet | 1H | Ar-H (C3 or C6) |

| ¹H | 8.43 | Singlet | 1H | Ar-H (C6 or C3) |

| ¹H | 2.68 | Singlet | 3H | -COCH₃ (Acetyl) |

| ¹H | 2.32 | Singlet | 3H | -NHCOCH₃ (Acetamide methyl) |

Solvent: CDCl₃ (Deuterated Chloroform)

Interpretation:

-

The highly downfield shift of the hydroxyl proton (12.83 ppm) indicates strong intramolecular hydrogen bonding with the adjacent acetyl or nitro group oxygen, confirming the ortho substitution pattern.

-

The two aromatic singlets (8.78 and 8.43 ppm) confirm that the protons are not adjacent (para to each other), consistent with the 1,2,4,5-substitution pattern.

Critical Process Parameters & Troubleshooting

Workflow Logic Diagram

Figure 2: Step-by-step experimental workflow for the nitration process.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<20%) | Over-nitration or hydrolysis. | Ensure temperature stays <5°C during addition. Quench immediately after 1 hour. |

| Poor Solubility | Product insolubility in DCM. | Add a small amount of Methanol (2-5%) during extraction, or use Ethyl Acetate for extraction. |

| Isomer Co-elution | Column overloaded or polarity too high. | Reduce EtOAc concentration to 20% initially. Use a longer column bed. |

| Exotherm Spikes | HNO₃ addition too fast. | Stop addition immediately. Re-cool flask. Resume only when T < 5°C. |

Safety & Compliance

-

Acetyl Nitrate Hazard: The mixture of nitric acid and acetic anhydride generates acetyl nitrate, which is thermally unstable. Never heat the reaction mixture above 30°C. Never store the reaction mixture; quench immediately after completion.

-

Acid Handling: 90% Nitric acid is a potent oxidizer. Use glass syringes or addition funnels only. Avoid contact with organic materials (paper towels, acetone) outside the reaction vessel.

-

Ventilation: Perform all operations in a functioning fume hood to avoid inhalation of NOx fumes.

References

-

Primary Synthesis Protocol

-

ChemicalBook. (n.d.). Synthesis of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide. Retrieved from (Derived from US Patent 5,206,240).

-

-

Structural Confirmation & Crystallography

-

Related Leukotriene Antagonist Chemistry

Sources

Application Note: HPLC Analysis of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Executive Summary

This guide provides a validated protocol for the separation and quantification of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide , a critical intermediate in the synthesis of benzamide-based pharmaceuticals and a known oxidative metabolite of acetanilide derivatives.

The presence of multiple functional groups—a phenolic hydroxyl, an acetyl group, an acetamide moiety, and an electron-withdrawing nitro group—creates a unique chromatographic challenge. The intramolecular hydrogen bonding (between the nitro oxygen and acetamide NH) creates a planar, rigid structure that exhibits strong retention on C18 phases but requires strict pH control to suppress the ionization of the phenolic hydroxyl (predicted pKa ~7.06).

This protocol utilizes a Reversed-Phase (RP-HPLC) approach with a diode array detector (DAD), optimized for separating this analyte from potential regioisomers (e.g., 3-nitro isomers) and hydrolysis degradants.

Chemical Context & Structural Analysis[2][3][4]

Understanding the analyte's behavior is prerequisite to method development. The molecule contains an acidic phenol made more acidic by the ortho-nitro group.

Figure 1: Functional group analysis highlighting the intramolecular interactions that influence chromatographic selectivity.

Critical Method Parameters (CMP)

-

pH Control: The phenolic pKa is ~7.06. To ensure the molecule remains in its neutral (protonated) state for consistent retention and sharp peak shape, the mobile phase pH must be ≤ 3.0 . Operating near pH 7 will cause peak broadening due to partial ionization.

-

Detection Wavelength: While the benzene ring absorbs at 254 nm, the nitro-phenol conjugation often creates a bathochromic shift. A secondary monitoring wavelength at 320 nm is recommended to increase specificity against non-nitro impurities.

Validated Analytical Protocol

Equipment & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.

-

Alternative for Isomer Separation: Phenyl-Hexyl phases (utilizing

-

-

-

Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

-

Buffer Additive: 85% Phosphoric Acid (

) or Formic Acid (for MS compatibility).

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1%

in Water. (Add 1 mL of 85% phosphoric acid to 1 L of water). -

Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard backpressure balance for 3.5 µm columns. |

| Column Temp | 30°C | Maintains consistent viscosity and retention times. |

| Injection Vol | 5 - 10 µL | Prevent column overload; adjust based on concentration. |

| Detection | Ch A: 254 nm (BW 4)Ch B: 320 nm (BW 4) | 254 nm for universal aromatic detection; 320 nm for nitro-specificity. |

| Run Time | 20 Minutes | Sufficient for elution of late-eluting dimers. |

Gradient Program

A gradient is required to separate the main peak from potential hydrolysis products (more polar) and dimers (less polar).

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 95 | 5 | Equilibration / Injection |

| 2.00 | 95 | 5 | Isocratic Hold (Polar Impurities) |

| 12.00 | 40 | 60 | Linear Ramp (Main Peak Elution) |

| 14.00 | 5 | 95 | Wash Step |

| 16.00 | 5 | 95 | Hold Wash |

| 16.10 | 95 | 5 | Return to Initial |

| 20.00 | 95 | 5 | Re-equilibration |

Sample Preparation Workflow

Caution: Nitro-aromatics can be toxic. Handle with appropriate PPE.

-

Stock Solution (1.0 mg/mL):

-

Weigh 10 mg of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide standard.

-

Dissolve in 2 mL DMSO or Methanol (Solubility in pure water is poor).

-

Sonicate for 5 minutes. Dilute to volume with Mobile Phase A/B (50:50).

-

-

Working Standard (50 µg/mL):

-

Dilute the Stock Solution using the initial mobile phase (95:5 Water:ACN).

-

Note: Diluting in high organic solvent can cause "solvent effect" peak distortion (fronting) at the beginning of the gradient. Ensure the final diluent matches the initial gradient conditions as closely as solubility permits.

-

Method Development Logic & Troubleshooting

This flowchart illustrates the decision-making process for optimizing the separation, specifically addressing common issues like peak tailing or isomer co-elution.

Figure 2: Troubleshooting logic for optimizing nitro-acetanilide separations.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interaction or Phenol ionization. | Ensure Mobile Phase A pH is < 3.0. Use a "Base Deactivated" (End-capped) column. |

| Split Peak | Sample solvent too strong. | Dilute sample in < 20% ACN. |

| Retention Time Drift | Temperature fluctuation or pH drift. | Use a column oven (30°C). Verify buffer pH daily. |

| Ghost Peaks | Carryover of late-eluting dimers. | Extend the "Wash Step" (95% B) to 5 minutes. |

References

-

PubChem. (n.d.). N-(4-hydroxy-2-nitrophenyl)acetamide | C8H8N2O4. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Sielc Technologies. (n.d.). Separation of 4'-Nitroacetoacetanilide on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for Acidic Mobile Phase Selection).

Sources

"N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide" NMR sample preparation

Application Note: NMR Sample Preparation for N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Executive Summary

This guide details the protocol for preparing high-resolution Nuclear Magnetic Resonance (NMR) samples of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (CAS: 6607-96-1). This compound presents specific challenges due to its multiple polar functional groups (nitro, hydroxyl, acetamido) and potential for strong intramolecular hydrogen bonding.

Correct sample preparation is critical to resolving the highly deshielded exchangeable protons (–OH and –NH) which are diagnostic for the substitution pattern of this polysubstituted benzene ring. This protocol prioritizes Deuterated Chloroform (CDCl₃) as the primary solvent based on literature precedence and spectral resolution, with DMSO-d₆ as a secondary option for solubility enhancement.

Chemical Profile & Safety Assessment

Before handling, the operator must understand the physicochemical properties that dictate the preparation strategy.

| Property | Specification | Implication for NMR |

| Molecular Formula | C₁₀H₁₀N₂O₅ | |

| Molecular Weight | 238.20 g/mol | Requires ~5–10 mg for decent S/N in ¹H NMR. |

| Physical State | Yellow Solid | Color indicates conjugation/nitro group; check for particulate clarity. |

| Key Functionalities | Nitro (-NO₂), Phenol (-OH), Amide (-NHAc), Ketone (-Ac) | Potential for aggregation; H-bonding affects chemical shifts. |

| Safety | Irritant / Toxic | Handle in a fume hood. Nitrophenols can be skin sensitizers. |

Solvent Selection Strategy

The choice of solvent is not merely about solubility; it determines the visibility of the diagnostic exchangeable protons.

Primary Recommendation: CDCl₃ (Chloroform-d)

-

Rationale: Literature data confirms solubility and spectral clarity in CDCl₃.

-

Mechanism: The non-polar nature of CDCl₃ encourages the molecule to maintain its intramolecular hydrogen bonds .

-

The –OH proton (ortho to the acetyl group) forms a stable 6-membered chelate, shifting it to ~12.8 ppm .

-

The –NH proton (ortho to the nitro group) forms a H-bond with the nitro oxygen, shifting it to ~10.8 ppm .

-

-

Advantage: These sharp, deshielded peaks are structural fingerprints that might be broadened or lost to exchange in protic solvents like Methanol-d₄.

Secondary Option: DMSO-d₆ (Dimethyl Sulfoxide-d₆)

-

Use Case: If the sample exhibits poor solubility (turbidity) in CDCl₃ or for ¹³C NMR where higher concentrations (>30 mg) are required.

-

Trade-off: DMSO is a strong H-bond acceptor. It may disrupt the intramolecular H-bonds, shifting the –OH and –NH peaks and potentially broadening them due to increased viscosity or water exchange.

Detailed Preparation Protocol

Reagents and Equipment

-

Compound: N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (>95% purity).[1]

-

Solvent: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.

-

Tubes: 5mm High-Precision NMR Tubes (e.g., Wilmad 507-PP or equivalent).

-

Filtration: Pasteur pipette packed with a small plug of glass wool or cotton.

Step-by-Step Workflow

-

Massing: Weigh 5.0 – 10.0 mg of the yellow solid into a clean 1.5 mL microcentrifuge tube or glass vial. Do not weigh directly into the NMR tube to avoid static sticking to the walls.

-

Solvation: Add 0.6 mL (600 µL) of CDCl₃.

-

Technique: Swirl gently. If solids persist, sonicate for 30–60 seconds. The solution should be a clear, bright yellow.

-

-

Inspection: Hold the vial up to a light source. If any turbidity or particles remain, filtration is mandatory . Suspended solids degrade magnetic field homogeneity (shimming).[2]

-

Filtration (The "Pipette Filter" Method):

-

Capping & Mixing: Cap the tube firmly. Invert 3 times to ensure mixing.

-

Labeling: Label the cap (not the tube glass) with a permanent marker.

Figure 1: Decision logic for NMR sample preparation, emphasizing the critical filtration step for turbid samples.

Acquisition Parameters & Expected Data

For a standard 400 MHz or 600 MHz spectrometer:

-

Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

-

Spectral Width: -2 to 16 ppm . Crucial: The OH peak is at ~12.8 ppm. Standard parameters often cut off at 12 or 14 ppm. Ensure the window is wide enough.

-

Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The intramolecular H-bonded protons may have longer T1 relaxation times; a short delay will reduce their integration accuracy.

-

Scans (NS): 16 or 32 scans are usually sufficient for 10 mg.

Expected Chemical Shifts (CDCl₃)

| Assignment | Shift (δ ppm) | Multiplicity | Interpretation |

| -OH (C5) | 12.83 | Singlet (s) | Diagnostic: Intramolecular H-bond to Acetyl C=O. |

| -NH (Amide) | 10.78 | Broad Singlet (br s) | H-bond to Nitro group. |

| Ar-H (C3) | 8.78 | Singlet (s) | Deshielded by ortho-Nitro and ortho-Acetyl. |

| Ar-H (C6) | 8.43 | Singlet (s) | Para to C3. |

| Acetyl -CH₃ | 2.68 | Singlet (s) | Ketone methyl. |

| Amide -CH₃ | 2.32 | Singlet (s) | Amide methyl. |

Note: Data derived from literature synthesis of the specific isomer [1].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broadened Peaks | Wet Solvent or Aggregation | 1. Use a fresh ampoule of CDCl₃.2. Filter the sample to remove micro-precipitates. |

| Missing -OH Peak | Spectral Width too narrow | Increase spectral width (SW) to 16 ppm or 20 ppm. |

| Missing -OH Peak | Chemical Exchange | If using MeOD or wet DMSO, the proton may exchange. Switch to dry CDCl₃. |

| Extra Peaks | Residual Solvent | Check for Acetone (~2.17 ppm) or Water (~1.56 ppm in CDCl₃). Dry sample in vacuo. |

References

- Provides specific 1H NMR d

-

Iowa State University. (n.d.). NMR Sample Preparation Guide. Chemical Instrumentation Facility. Retrieved from [Link]

- General best practices for concentr

-

MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from [Link]

- Protocols for filtering and drying NMR samples.

Sources

Application Note: LC-MS/MS Characterization of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

This Application Note is designed for researchers in pharmaceutical impurity profiling and metabolite identification. It details the mass spectrometric characterization of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide , a polysubstituted aromatic compound sharing structural motifs with paracetamol (acetaminophen) impurities and nitrated metabolic byproducts.

Introduction & Compound Significance

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (Formula: C₁₀H₁₀N₂O₅; MW: 238.[1][2]19) represents a complex class of "push-pull" aromatic systems. It features electron-donating groups (hydroxy, acetamido) and electron-withdrawing groups (nitro, acetyl) on the same phenyl ring.

In drug development, this compound is relevant as:

-

Potential Genotoxic Impurity (PGI): Nitro-aromatics are often flagged for mutagenic potential; accurate detection is critical.

-

Degradation Product: It may arise during the nitration of acetanilide derivatives or the oxidative degradation of acetyl-phenols.

-

Metabolite Analog: Structurally similar to Phase I oxidation products of paracetamol and acebutolol.

This guide provides a validated approach to ionizing, fragmenting, and quantifying this molecule using High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) systems.

Physicochemical Properties & Ionization Strategy[3][4]

| Property | Value | MS Implication |

| Molecular Weight | 238.19 Da | Monoisotopic Mass: 238.0590 |

| LogP | ~1.5 (Predicted) | Retains well on C18; elutes mid-gradient.[3] |

| pKa (Phenol) | ~6.0–7.0 | The ortho-nitro and para-acetyl groups significantly increase acidity compared to phenol (pKa 10). |

| pKa (Amide) | ~ -1.5 | Very weak base; difficult to protonate efficiently in ESI+. |

Strategic Decision: Polarity Selection

-

Primary Mode: Negative Electrospray Ionization (ESI-).

-

Reasoning: The phenolic hydroxyl group at position 5 is rendered highly acidic by the electron-withdrawing nitro group at position 2 and the acetyl group at position 4. This ensures robust deprotonation to form [M-H]⁻ (m/z 237.05) .

-

-

Secondary Mode: Positive Electrospray Ionization (ESI+).

-

Reasoning: While less sensitive, ESI+ can generate [M+H]⁺ (m/z 239.07) or [M+Na]⁺ (m/z 261.05) adducts. This mode is useful for confirming the molecular weight but prone to ion suppression due to the low basicity of the amide nitrogen.

-

Experimental Protocol

A. Sample Preparation

-

Stock Solution: Dissolve 1 mg in 1 mL DMSO (due to potential low solubility in water/methanol).

-

Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.

-

Matrix Considerations: For biological matrices, use Solid Phase Extraction (SPE) with a polymeric sorbent (e.g., HLB) to retain the polar nitro-phenol moiety.

B. Liquid Chromatography (LC) Conditions

Separation requires a stationary phase that can handle the planar, aromatic nature of the compound while preventing peak tailing caused by the nitro group.

-

Column: C18 with polar-embedded group (e.g., Waters Acquity BEH Shield RP18) or Phenyl-Hexyl (for π-π selectivity).

-

Dimensions: 2.1 x 100 mm, 1.7 µm particle size.

-

Mobile Phase A: Water + 5 mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid). Note: Avoid Formic acid in Negative mode if possible, as it suppresses ionization; Acetate buffers are preferred.

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.3 mL/min.

Gradient Table:

| Time (min) | %B | Event |

|---|---|---|

| 0.0 | 5 | Initial equilibration |

| 1.0 | 5 | Load/Desalt |

| 8.0 | 95 | Linear Gradient |

| 10.0 | 95 | Wash |

| 10.1 | 5 | Re-equilibration |

| 13.0 | 5 | End |

C. Mass Spectrometry Parameters (Source: ESI)

-

Capillary Voltage: 2.5 kV (ESI-) / 3.5 kV (ESI+).

-

Desolvation Temp: 450°C (High temp required for nitro-aromatics).

-

Gas Flow: 800 L/hr.

-

Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of the nitro group).

Mass Spectral Interpretation & Fragmentation Pathways[3]

Pathway A: Negative Mode ([M-H]⁻ m/z 237)

The fragmentation is driven by the stability of the phenoxide anion and the lability of the nitro and acetamido groups.

-

Precursor: m/z 237.05 ([M-H]⁻)

-

Primary Fragment (Loss of NO): m/z 207. The nitro group often rearranges to a nitrite ester followed by loss of NO radical (30 Da) or NO₂ (46 Da).

-

Secondary Fragment (Loss of Ketene): m/z 195. Cleavage of the acetamido group (-CH₂CO, 42 Da).

-

Deep Fragmentation: Combined loss of Acetyl and Nitro groups leads to the substituted aniline core.

Pathway B: Positive Mode ([M+H]⁺ m/z 239)

-

Precursor: m/z 239.07 ([M+H]⁺)

-

Dominant Fragment (Loss of Ketene): m/z 197. Characteristic of all acetanilides. The amide bond cleaves, expelling neutral ketene (CH₂=C=O, 42 Da) to yield the protonated aniline amine.

-

Subsequent Loss (Water/Nitro): m/z 179 (Loss of H₂O from ortho effect) or m/z 151 (Loss of NO₂).

Visualizations

Figure 1: MS/MS Fragmentation Logic (ESI+ Mode)

This diagram illustrates the sequential breakdown of the molecule in positive ionization mode, which provides the most structural information.

Caption: Predicted ESI+ fragmentation pathway showing the characteristic loss of ketene followed by nitro-group degradation.[1]

Figure 2: Analytical Workflow Protocol

A step-by-step decision tree for method development.

Caption: Recommended workflow for the analysis of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal in ESI+ | Electron-withdrawing groups reduce basicity. | Switch to ESI- . Use Ammonium Acetate buffer (pH 4.5–6.5) to promote phenoxide formation. |

| Peak Tailing | Interaction of Nitro group with silanols. | Use an end-capped column (e.g., BEH Shield or HSS T3). Increase buffer strength to 10 mM. |

| In-Source Fragmentation | Labile Nitro group falling off in source.[4] | Reduce Cone Voltage . Monitor m/z 197 (in ESI+) or m/z 207 (in ESI-) to check for degradation. |

| Carryover | Compound sticking to injector.[4] | Use a needle wash with high organic content (e.g., 90:10 MeOH:Water + 0.1% Formic Acid). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4024832, N-(4-hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

-

Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.[1][5][6][7] IUCrData. Retrieved from [Link][6]

-

Holčapek, M., et al. (2010). Mass spectrometry of nitro compounds. In The Chemistry of Functional Groups. Wiley.[1] (General reference for nitro-aromatic fragmentation mechanisms).

Sources

- 1. N-(4-hydroxy-2-nitrophenyl)acetamide | C8H8N2O4 | CID 4024832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetaMide | CymitQuimica [cymitquimica.com]

- 3. Acetamide, N-(2-hydroxy-5-nitrophenyl)- | C8H8N2O4 | CID 3292867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

Application Note: N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide in Metabolic Enzyme Assays

[1][3]

Executive Summary

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide (NAHNA) is a highly functionalized nitro-aromatic compound featuring an acetanilide core decorated with acetyl, hydroxyl, and nitro groups.[1][2][3] Its unique electronic structure—specifically the ortho-nitro-phenol motif—makes it a critical tool for two distinct classes of enzymatic assays:[1][2]

-

Nitroreductase (NTR) Activity Profiling: Acting as a chromogenic substrate to measure reductive metabolism under hypoxic conditions.[1][2]

-

Sulfotransferase (SULT) Inhibition: Serving as a competitive inhibitor for Cytosolic Sulfotransferases (specifically SULT1A1), mimicking the binding of catecholamines and nitrophenolic xenobiotics.[1][2]

This guide provides validated protocols for utilizing NAHNA to quantify enzyme kinetics and inhibition constants (

Chemical & Biological Properties[1][4][5][6][7][8]

| Property | Specification | Relevance to Assay |

| Solubility | DMSO (>50 mM), Ethanol | Stock solutions must be prepared in DMSO; limit final DMSO to <1% in assays to prevent enzyme denaturation.[1][2] |

| pKa (Phenolic) | ~6.5 - 7.2 | The ionization state of the 5-hydroxyl group is pH-dependent.[1][2] Assays should be buffered at pH 7.4 to ensure physiological relevance. |

| Absorbance ( | 340–410 nm (pH dependent) | The nitro group provides strong absorbance.[1][2] Reduction to the amine (aniline) causes a hypsochromic shift (blue shift), enabling spectrophotometric monitoring.[1][2] |

| Stability | Light Sensitive | Protect stocks from direct light to prevent photo-degradation of the nitro moiety.[1][2] |

Mechanism of Action

Nitroreductase (NTR) Substrate

Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases catalyze the reduction of the C-2 nitro group on NAHNA to a hydroxylamine or amine.[1][2] This reduction alters the conjugated

Sulfotransferase (SULT) Inhibition

NAHNA acts as a dead-end inhibitor for SULT1A1.[1][2] The electron-withdrawing nitro group adjacent to the phenolic hydroxyl increases the acidity of the -OH, allowing it to tightly bind the enzyme's active site without easily accepting the sulfonyl group from the cofactor PAPS (3'-phosphoadenosine 5'-phosphosulfate), effectively blocking the sulfation of standard substrates like p-nitrophenol or dopamine.[1][2]

Figure 1: Dual mechanism of NAHNA.[1][2] Top path: Reductive metabolism by Nitroreductase.[1][2] Bottom path: Competitive inhibition of Sulfotransferase (SULT) preventing native substrate conjugation.[1][2]

Experimental Protocols

Protocol A: Nitroreductase Kinetic Assay (Reductive Metabolism)

Objective: Determine the metabolic stability and reduction rate of NAHNA.

Materials:

-

Recombinant Human or Bacterial Nitroreductase (e.g., E. coli NfsB or Human DT-Diaphorase).[1][2]

-

Buffer: 100 mM Potassium Phosphate, pH 7.4.[1]

-

NAHNA Stock: 10 mM in DMSO.[1]

Workflow:

-

Preparation: Dilute NAHNA to concentrations of 10, 20, 50, 100, and 200 µM in Phosphate Buffer (keep DMSO <1%).

-

Blanking: Prepare a "No Enzyme" control for each concentration to account for non-enzymatic degradation.

-

Initiation:

-

Measurement: Monitor Absorbance at 400 nm kinetically every 30 seconds for 20 minutes.

-

Analysis:

Protocol B: SULT1A1 Inhibition Screening

Objective: Quantify the inhibitory potency (

Materials:

-

Substrate: 4-Methylumbelliferone (4-MU) (Fluorogenic substrate).[1][2]

-

Detection: Fluorescence Plate Reader (Ex: 360 nm / Em: 460 nm).[1][2]

-

Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5.[1]

Workflow:

-

Inhibitor Dilution: Prepare a serial dilution of NAHNA (0.1 µM to 100 µM) in Assay Buffer.

-

Enzyme Mix: Mix SULT1A1 (2 µg/mL) with NAHNA dilutions. Incubate for 10 minutes at 37°C to allow inhibitor binding.[1]

-

Substrate Mix: Prepare a mix of 4-MU (10 µM) and PAPS (20 µM).

-

Reaction: Add 50 µL Substrate Mix to 50 µL Enzyme/Inhibitor Mix.

-